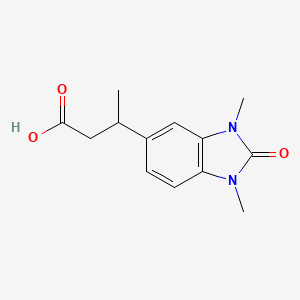![molecular formula C16H16N2O3 B3857239 N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3857239.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide
Overview
Description
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide, also known as FPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide varies depending on its application. In medicinal chemistry, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In agriculture, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been found to disrupt the cell membrane of insects and fungi, leading to their death. In material science, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been used as a ligand to coordinate with metal ions, leading to the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells. In agriculture, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been shown to disrupt the metabolic pathways of insects and fungi, leading to their death. In material science, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been used as a ligand to form metal complexes with unique optical and magnetic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide is its versatility, as it can be used in various applications. Additionally, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide is its potential toxicity, which can limit its use in certain applications. Additionally, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide can be difficult to work with due to its sensitivity to air and moisture.
Future Directions
There are several future directions for N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide research, including the development of new metal complexes with unique properties, the exploration of its potential as an insecticide and fungicide, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, more research is needed to fully understand the mechanism of action of N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide and its potential toxicity.
Scientific Research Applications
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been shown to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been found to have insecticidal and fungicidal activities. In material science, N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and sensing.
properties
IUPAC Name |
N-[(Z)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-13-6-8-15(9-7-13)21-12-16(19)18-17-10-2-4-14-5-3-11-20-14/h2-11H,12H2,1H3,(H,18,19)/b4-2+,17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKBJDOAKQJLS-IHGSSGOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C=C\C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B3857173.png)
![1-[2-(mesityloxy)ethyl]-1H-imidazole](/img/structure/B3857180.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3857181.png)


![3-phenyl-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B3857207.png)
![methyl 2-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3857218.png)
![4-[2-(4-bromobenzylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3857221.png)
![2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B3857247.png)


![diethyl {5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B3857266.png)
![2-(2-nitrophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3857271.png)